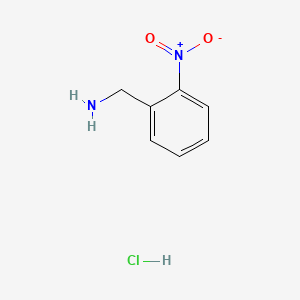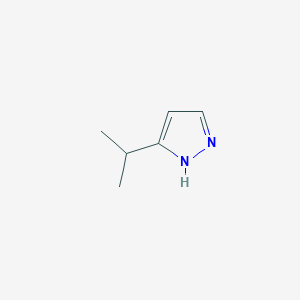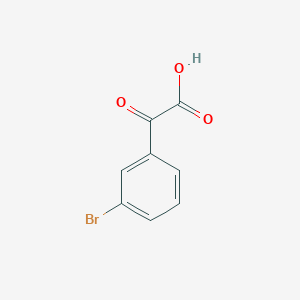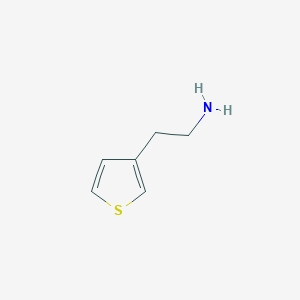
テトラブチルアンモニウムフルオリド水和物
概要
説明
Tetrabutylammonium fluoride hydrate is known to be a source of F− anion, used in nucleophilic fluorination reactions .
Synthesis Analysis
Tetrabutylammonium fluoride (TBAF) is prepared at low temperature by nucleophilic aromatic substitution of hexafluorobenzene with tetrabutylammonium cyanide . Adventitious water is scavenged during this synthesis by the generated hexacyanobenzene, which readily adds water under basic conditions .Chemical Reactions Analysis
Tetrabutylammonium fluoride hydrate is used in various reactions such as aldol-type condensation reactions, Michael-type reactions, ring-opening reactions . It’s also used as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles . It’s known to be a powerful nucleophilic fluorinating agent .科学的研究の応用
カリックスアレーン-カルバゾールポリマーの合成
テトラブチルアンモニウムフルオリド水和物は、2,7-ジエチニル-9-プロピル-9H-カルバゾールの調製に使用されます。これは、カリックスアレーン-カルバゾールポリマーを合成するための重要な中間体です。 これらのポリマーは、そのユニークな構造的および電子的な特性のために、有機エレクトロニクスで潜在的な用途を有しています .
アニオン検出
それは、シッフ塩基などのアニオンレセプターによるフッ化物イオン (F−) の選択的検出において、アニオン源として役立ちます。 このアプリケーションは、環境モニタリングとヘルスケア診断において重要です .
有機反応における塩基
穏やかな塩基として、それはアルドール型縮合反応、マイケル型反応、開環反応を含む様々な有機反応で使用されます。 これらの反応は、複雑な有機分子の合成において基本的なものです .
クロスカップリング反応促進剤
テトラブチルアンモニウムフルオリド水和物は、クロスカップリング反応において促進剤として作用します。クロスカップリング反応は、医薬品、農薬、有機材料の合成において広く使用されています .
炭素環および複素環の環化
それは、多くの天然物や医薬品化合物のコア構造である炭素環および複素環を形成するための環化プロセスを促進します .
脱保護剤
この化合物は、シリル基およびN-スルホニル基の脱保護に使用されます。これらは、多段階有機合成で一般的に使用される保護基です .
フッ素化反応
それは、フッ素化反応に関与しています。フッ素化反応は、有機分子にフッ素原子を導入し、その化学的安定性と生物学的活性を高めるために重要です .
CO2捕捉と分離
環境用途では、テトラブチルアンモニウムフルオリド水和物は、CO2とN2ガスを含む排ガス混合物から、室温でCO2を捕捉または分離するための半包接型ハイドレートを形成する熱力学的促進剤として使用されます .
作用機序
Target of Action
Tetrabutylammonium fluoride hydrate (TBAF) is primarily used as a source of fluoride ions . It targets silyl ether protecting groups, which are commonly used in organic synthesis to protect reactive hydroxyl groups . TBAF is also used as a phase transfer catalyst and as a mild base .
Mode of Action
TBAF interacts with its targets by acting as a fluoride ion source in organic solvents . It is used to remove silyl ether protecting groups, thereby exposing the reactive hydroxyl groups for further chemical reactions . As a deprotecting agent, TBAF in DMSO will convert O-silylated enolates into carbonyls .
Biochemical Pathways
TBAF is involved in various biochemical pathways. It is utilized in the preparation of triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides . It is also used in reactions like aldol-type condensation reactions, Michael-type reactions, and ring-opening reactions .
Pharmacokinetics
It is known to be soluble in water and tetrahydrofuran (thf), which may influence its bioavailability .
Result of Action
The action of TBAF results in the removal of silyl ether protecting groups, enabling further chemical reactions . It also promotes cross-coupling reactions and cyclization of carbocycles and heterocycles . The use of TBAF can lead to the synthesis of various compounds, including triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides .
Action Environment
The action of TBAF is influenced by environmental factors. For instance, the presence of water can affect the nucleophilicity of TBAF . Therefore, the hydration level of TBAF can significantly impact its action, efficacy, and stability .
Safety and Hazards
Tetrabutylammonium fluoride hydrate causes severe skin burns and eye damage. It may also cause respiratory irritation . It’s advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It’s recommended to wear protective gloves, clothing, eye protection, and face protection, and to use it only outdoors or in a well-ventilated area .
将来の方向性
Tetrabutylammonium fluoride hydrate has been used in various research studies. For example, it has been used in the synthesis of hemiaminal of indoles by using TBAF in water as a reusable reaction media . It has also been used in the preparation of alkyl fluorides . Future research may explore new applications and synthesis methods involving this compound.
生化学分析
Biochemical Properties
Tetrabutylammonium fluoride hydrate plays a significant role in biochemical reactions due to its ability to provide fluoride ions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to remove silyl ether protecting groups in organic synthesis, which involves interactions with enzymes that catalyze deprotection reactions . Additionally, tetrabutylammonium fluoride hydrate can act as a phase transfer catalyst, facilitating the transfer of fluoride ions across different phases, thereby interacting with phase transfer enzymes and proteins .
Cellular Effects
Tetrabutylammonium fluoride hydrate influences various cellular processes. It affects cell signaling pathways by providing fluoride ions that can interact with signaling molecules and receptors. This interaction can lead to changes in gene expression and cellular metabolism. For example, fluoride ions can inhibit certain phosphatases, leading to altered phosphorylation states of proteins and subsequent changes in cell function . Additionally, tetrabutylammonium fluoride hydrate can impact cellular metabolism by affecting enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of tetrabutylammonium fluoride hydrate involves its ability to provide fluoride ions, which can interact with biomolecules through hydrogen bonding and ionic interactions. These interactions can lead to enzyme inhibition or activation. For instance, fluoride ions can inhibit enolase, an enzyme involved in glycolysis, by binding to its active site . This inhibition can result in changes in gene expression and metabolic flux, affecting overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrabutylammonium fluoride hydrate can change over time due to its stability and degradation. The compound is known to be stable under standard conditions, but it can degrade when exposed to high temperatures or prolonged storage . Long-term exposure to tetrabutylammonium fluoride hydrate in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of tetrabutylammonium fluoride hydrate vary with different dosages in animal models. At low doses, it can act as a mild base and phase transfer catalyst, facilitating biochemical reactions without causing significant toxicity . At high doses, tetrabutylammonium fluoride hydrate can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where certain dosages lead to noticeable changes in cellular function and metabolism .
Metabolic Pathways
Tetrabutylammonium fluoride hydrate is involved in various metabolic pathways, primarily through its provision of fluoride ions. These ions can interact with enzymes such as enolase and phosphatases, affecting their activity and, consequently, metabolic flux . The compound can also influence metabolite levels by altering the activity of enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, tetrabutylammonium fluoride hydrate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of tetrabutylammonium fluoride hydrate can affect its overall activity and function within the cell .
Subcellular Localization
Tetrabutylammonium fluoride hydrate exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the interactions of tetrabutylammonium fluoride hydrate with enzymes and other biomolecules, thereby modulating its biochemical effects .
特性
IUPAC Name |
tetrabutylazanium;fluoride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.FH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCWXKSHRQJGPH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87749-50-6, 22206-57-1 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87749-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium fluoride- 30-hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetrabutylammonium fluoride hydrate function as a reagent in organic synthesis?
A1: Tetrabutylammonium fluoride hydrate acts as a source of fluoride ions (F-), which are strong nucleophiles and bases. The tetrabutylammonium cation acts as a counterion, enhancing the solubility of the fluoride ion in organic solvents. [, , , ] This solubility allows TBAF hydrate to participate in reactions that would be difficult or impossible to carry out with inorganic fluoride salts.
Q2: What are some specific examples of reactions where tetrabutylammonium fluoride hydrate plays a crucial role?
A2: TBAF hydrate is widely employed in various reactions, including:
- Deprotection of silyl ethers: It effectively cleaves silicon-oxygen bonds, finding application in removing silyl protecting groups from alcohols and phenols. [, ]
- Formation of carbon-carbon bonds: It can mediate the addition of nucleophiles to carbonyl compounds, leading to the formation of new carbon-carbon bonds. []
- Synthesis of heterocycles: Researchers have utilized TBAF hydrate in synthesizing heterocyclic compounds, such as tetrazolo[1,5-a]pyridines. [, ]
Q3: Can you elaborate on the use of tetrabutylammonium fluoride hydrate in promoting gas capture?
A3: TBAF hydrate exhibits the ability to form semi-clathrate hydrates, which are ice-like structures capable of trapping gas molecules. [] This property allows for gas capture and separation at room temperature, offering a potentially energy-efficient method compared to traditional high-pressure, low-temperature methods. Studies have shown its selective capture of carbon dioxide from CO2/N2 gas mixtures, highlighting its potential for applications like flue gas treatment. []
Q4: Beyond its role in chemical reactions, are there other interesting properties of tetrabutylammonium fluoride hydrate?
A4: Yes, TBAF hydrate can influence the formation of clathrate-like hydrates. Research has shown that the presence of specific anions, like fluoride, alongside tetrabutylammonium cations can induce the formation of these unique hydrates with varying properties depending on the anion involved. [, ] For example, methyl alcohol could be incorporated into the TBAF hydrate but not into the tetrabutylammonium propionate hydrate. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)








